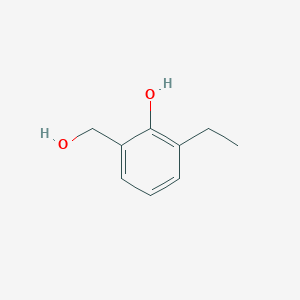

2-Ethyl-6-(hydroxymethyl)phenol

Description

Properties

IUPAC Name |

2-ethyl-6-(hydroxymethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-7-4-3-5-8(6-10)9(7)11/h3-5,10-11H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQISZAVSZJHOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Ethyl-6-(hydroxymethyl)phenol from o-Cresol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, in-depth exploration of a robust synthetic pathway for the preparation of 2-Ethyl-6-(hydroxymethyl)phenol, a valuable substituted phenol derivative, starting from the readily available precursor, o-cresol. The synthesis is presented as a multi-step process, grounded in established organic chemistry principles and supported by peer-reviewed literature. This document is designed to serve as a practical resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering not only a step-by-step experimental protocol but also a thorough discussion of the underlying chemical principles and strategic considerations for each transformation. The guide emphasizes experimental causality, self-validating protocols, and is extensively referenced to authoritative sources.

Introduction

Substituted phenols are a cornerstone of modern organic chemistry, serving as pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. The specific substitution pattern on the phenolic ring dictates the molecule's physical, chemical, and biological properties. 2-Ethyl-6-(hydroxymethyl)phenol is a bifunctional molecule of interest due to its potential as a building block in the synthesis of more complex molecular architectures. The presence of both a nucleophilic hydroxyl group and a reactive hydroxymethyl group, ortho to an ethyl substituent, offers multiple avenues for further functionalization.

This guide delineates a logical and efficient three-step synthetic sequence to obtain 2-Ethyl-6-(hydroxymethyl)phenol from o-cresol. The chosen pathway prioritizes regioselectivity and employs well-understood, reliable chemical transformations, making it amenable to laboratory-scale synthesis.

Synthetic Strategy Overview

The overall synthetic transformation from o-cresol to 2-Ethyl-6-(hydroxymethyl)phenol involves three key steps:

-

Ortho-Ethylation of o-Cresol: The synthesis commences with the selective introduction of an ethyl group onto the o-cresol backbone at the position ortho to the hydroxyl group. This is achieved via a Friedel-Crafts alkylation reaction.

-

Ortho-Formylation of 2-Ethyl-6-methylphenol: The resulting 2-ethyl-6-methylphenol is then subjected to a regioselective formylation at the remaining vacant ortho position to yield 2-ethyl-6-formyl-6-methylphenol.

-

Reduction of the Formyl Group: The final step involves the selective reduction of the newly introduced formyl group to a hydroxymethyl group, affording the target molecule, 2-Ethyl-6-(hydroxymethyl)phenol.

This strategic approach ensures precise control over the substitution pattern on the aromatic ring, a critical aspect of targeted organic synthesis.

Visualized Synthetic Workflow

Caption: A three-step synthetic pathway from o-cresol to the target molecule.

Part 1: Ortho-Ethylation of o-Cresol to 2-Ethyl-6-methylphenol

Theoretical Basis and Mechanistic Insight

The Friedel-Crafts alkylation is a classic and powerful method for the formation of carbon-carbon bonds to an aromatic ring.[1] In this initial step, an ethyl group is introduced ortho to the hydroxyl group of o-cresol. The hydroxyl group is a strongly activating, ortho-, para-directing group.[2] The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which polarizes the ethyl halide, generating a more electrophilic species that is then attacked by the electron-rich aromatic ring of o-cresol.[3]

While Friedel-Crafts alkylations can sometimes suffer from issues of polyalkylation and rearrangement, the judicious choice of reaction conditions and stoichiometry can favor the desired mono-alkylation product.[4] The use of o-cresol as the substrate directs the incoming ethyl group to the vacant ortho and para positions. Steric hindrance from the existing methyl group can influence the regioselectivity, often favoring substitution at the less hindered ortho position.

Experimental Protocol: Friedel-Crafts Ethylation

Materials:

-

o-Cresol

-

Ethyl bromide (or ethyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add o-cresol (1.0 equivalent) dissolved in anhydrous DCM to the stirred suspension.

-

From the dropping funnel, add ethyl bromide (1.1 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain 2-ethyl-6-methylphenol.[5]

Part 2: Ortho-Formylation of 2-Ethyl-6-methylphenol

Rationale for Method Selection

For the introduction of a formyl group at the remaining ortho position, a highly regioselective method is crucial to avoid the formation of unwanted isomers. While classical methods like the Reimer-Tiemann or Duff reactions are options, a more modern and efficient approach is the magnesium chloride-mediated formylation using paraformaldehyde.[6][7] This method has been shown to provide exclusively ortho-formylation for a wide range of phenols with excellent yields.[6]

The mechanism is believed to involve the formation of a magnesium phenoxide complex, which then directs the electrophilic attack of a formaldehyde equivalent to the ortho position through a six-membered transition state.

Experimental Protocol: Magnesium Chloride-Mediated Formylation

Materials:

-

2-Ethyl-6-methylphenol

-

Anhydrous magnesium chloride (MgCl₂)

-

Paraformaldehyde

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 N

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a dry, three-necked round-bottom flask under an inert atmosphere, combine anhydrous MgCl₂ (2.0 equivalents) and paraformaldehyde (3.0 equivalents).

-

Add anhydrous THF via syringe.

-

To this suspension, add triethylamine (2.0 equivalents) dropwise.

-

Add a solution of 2-ethyl-6-methylphenol (1.0 equivalent) in anhydrous THF to the reaction mixture.

-

Heat the mixture to reflux (approximately 65-70 °C) for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction to room temperature and add diethyl ether.

-

Wash the organic phase with 1 N HCl (3 x 50 mL) and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

The crude 2-ethyl-6-formyl-6-methylphenol can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Part 3: Reduction of 2-Ethyl-6-formyl-6-methylphenol

Choice of Reducing Agent

The final step in the synthesis is the selective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones over other functional groups.[8] The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature and is generally high-yielding with a simple workup procedure.

Experimental Protocol: Sodium Borohydride Reduction

Materials:

-

2-Ethyl-6-formyl-6-methylphenol

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-ethyl-6-formyl-6-methylphenol (1.0 equivalent) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-Ethyl-6-(hydroxymethyl)phenol.

-

The final product can be purified by recrystallization or column chromatography if necessary.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |

| o-Cresol | C₇H₈O | 108.14 | Colorless to yellowish liquid | 191 |

| 2-Ethyl-6-methylphenol | C₉H₁₂O | 136.19 | Light yellow to brown liquid | 210-212 |

| 2-Ethyl-6-formyl-6-methylphenol | C₁₀H₁₂O₂ | 178.20 | - | - |

| 2-Ethyl-6-(hydroxymethyl)phenol | C₁₀H₁₄O₂ | 166.22 | - | - |

Characterization

The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and regiochemistry of substitution.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, -CHO, C-O).

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

Melting Point (for solids) or Boiling Point (for liquids): As an indicator of purity.

Conclusion

This technical guide has outlined a comprehensive and practical three-step synthesis of 2-Ethyl-6-(hydroxymethyl)phenol from o-cresol. By employing a sequence of Friedel-Crafts ethylation, regioselective ortho-formylation, and selective reduction, the target molecule can be obtained in a controlled and efficient manner. The detailed experimental protocols and the discussion of the underlying chemical principles are intended to provide researchers with a solid foundation for the successful laboratory-scale preparation of this and related substituted phenol derivatives. The self-validating nature of the described protocols, combined with extensive referencing, ensures the scientific integrity and trustworthiness of the presented synthetic route.

References

-

Wikipedia. (2023). Friedel–Crafts reaction. [Link]

-

Kotha Balasainath, R. (2011). Regiospecific Synthesis of Ortho Substituted Phenols. Western Kentucky University. [Link]

-

Organic Syntheses. (2012). ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde. [Link]

-

Mazimba, O. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2166–2175. [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. [Link]

-

Organic Syntheses. (2005). ortho-Formylation of phenols. [Link]

-

Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220. [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. "Regiospecific Synthesis of Ortho Substituted Phenols" by Ravindra Kotha Balasainath [digitalcommons.wku.edu]

- 3. byjus.com [byjus.com]

- 4. Friedel-Crafts Alkylation [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

An In-depth Technical Guide to the Spectroscopic Profile of 2-Ethyl-6-(hydroxymethyl)phenol

This guide provides a detailed analysis of the expected spectroscopic data for 2-Ethyl-6-(hydroxymethyl)phenol, a disubstituted phenol of interest in synthetic chemistry and material science. In the absence of publicly available experimental spectra for this specific molecule, this document leverages fundamental spectroscopic principles and data from analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This predictive approach is designed to equip researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this and similar molecules.

Molecular Structure and Spectroscopic Implications

The structure of 2-Ethyl-6-(hydroxymethyl)phenol features a phenol backbone with an ethyl group and a hydroxymethyl group at the ortho positions. This unique arrangement of functional groups dictates its spectroscopic signature. The key structural features to consider are:

-

Phenolic Hydroxyl (-OH): This group will give rise to a characteristic broad signal in the IR spectrum and a deshielded, exchangeable proton in the ¹H NMR spectrum.

-

Alcoholic Hydroxyl (-CH₂OH): The primary alcohol will also show a distinct O-H stretch in the IR, and its protons will have characteristic shifts in the NMR spectra.

-

Aromatic Ring: The trisubstituted benzene ring will display specific patterns in both ¹H and ¹³C NMR, with the chemical shifts of the aromatic protons and carbons influenced by the electronic effects of the three substituents.

-

Ethyl Group (-CH₂CH₃): This aliphatic group will produce a classic quartet and triplet signal pattern in the ¹H NMR spectrum.

The interplay of these groups, including potential intramolecular hydrogen bonding between the phenolic hydroxyl and the hydroxymethyl group, will be a recurring theme in the interpretation of the spectroscopic data.

Caption: Molecular Structure of 2-Ethyl-6-(hydroxymethyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR spectra for 2-Ethyl-6-(hydroxymethyl)phenol.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, ethyl, hydroxymethyl, and hydroxyl protons. The chemical shifts are influenced by the electron-donating nature of the hydroxyl and alkyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₂CH₃ | ~1.2 | Triplet (t) | 3H |

| -CH₂ CH₃ | ~2.7 | Quartet (q) | 2H |

| -CH₂ OH | ~4.7 | Singlet (s) or Doublet (d) | 2H |

| Ar-H (positions 3, 4, 5) | 6.8 - 7.2 | Multiplet (m) | 3H |

| Phenolic -OH | 5.0 - 8.0 | Broad Singlet (br s) | 1H |

| Alcoholic -OH | 2.0 - 4.0 | Broad Singlet (br s) or Triplet (t) | 1H |

Causality Behind Predictions:

-

Ethyl Group: The ethyl group protons will exhibit a classic n+1 splitting pattern. The -CH₃ protons are split by the two neighboring -CH₂ protons into a triplet, while the -CH₂ protons are split by the three -CH₃ protons into a quartet.

-

Hydroxymethyl Protons: The -CH₂OH protons are adjacent to the aromatic ring and the hydroxyl group. In many cases, coupling to the alcoholic -OH proton is not observed due to rapid proton exchange, resulting in a singlet. If the exchange is slow, a doublet may be observed.

-

Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet due to coupling with each other. Their chemical shifts are in the typical aromatic region, shifted slightly upfield due to the electron-donating effects of the substituents.

-

Hydroxyl Protons: The chemical shifts of the phenolic and alcoholic -OH protons can vary significantly depending on the solvent, concentration, and temperature. They typically appear as broad singlets and are exchangeable with D₂O.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the lack of symmetry, all nine carbon atoms are expected to be unique.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂C H₃ | ~14 |

| -C H₂CH₃ | ~23 |

| -C H₂OH | ~60 |

| Ar-C (unsubstituted) | 120 - 130 |

| Ar-C (substituted) | 130 - 155 |

Causality Behind Predictions:

-

Aliphatic Carbons: The carbons of the ethyl and hydroxymethyl groups will appear in the upfield region of the spectrum. The carbon of the -CH₂OH group is shifted downfield compared to the ethyl carbons due to the deshielding effect of the attached oxygen atom.

-

Aromatic Carbons: The six aromatic carbons will appear in the range of 120-155 ppm. The carbons bearing the oxygen-containing substituents (C1 and C6) will be the most deshielded.[1][2]

Experimental Protocol for NMR Spectroscopy

Caption: Standard workflow for NMR sample preparation and analysis.

-

Sample Preparation: Dissolve 5-10 mg of 2-Ethyl-6-(hydroxymethyl)phenol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Data Acquisition: Tune and shim the instrument to optimize the magnetic field homogeneity. Acquire the ¹H and ¹³C{¹H} NMR spectra using standard acquisition parameters.

-

Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Ethyl-6-(hydroxymethyl)phenol is expected to be dominated by the strong and broad absorptions of the two hydroxyl groups.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3600 - 3200 | O-H stretch (phenolic and alcoholic) | Strong, Broad |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2980 - 2850 | Aliphatic C-H stretch | Medium |

| 1600, 1470 | Aromatic C=C stretch | Medium to Strong |

| ~1220 | Phenolic C-O stretch | Strong |

| ~1050 | Alcoholic C-O stretch | Strong |

Causality Behind Predictions:

-

O-H Stretching: The most prominent feature will be a very broad and strong band in the 3600-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of both the phenolic and alcoholic hydroxyl groups.[3][4][5][6] The broadness is a result of intermolecular and potentially intramolecular hydrogen bonding.

-

C-H Stretching: Sharp to medium peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while those just below 3000 cm⁻¹ are due to the aliphatic C-H stretches of the ethyl and hydroxymethyl groups.[3][4]

-

C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ region are typical for the carbon-carbon double bond stretching vibrations within the aromatic ring.[3][4]

-

C-O Stretching: Two distinct C-O stretching bands are expected. The phenolic C-O stretch typically appears at a higher wavenumber (~1220 cm⁻¹) compared to the C-O stretch of a primary alcohol (~1050 cm⁻¹).[5][6]

Experimental Protocol for IR Spectroscopy

Caption: General workflow for ATR-FTIR spectroscopy.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of 2-Ethyl-6-(hydroxymethyl)phenol is expected to show a clear molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 152 | [M]⁺ | Molecular Ion |

| 137 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 134 | [M - H₂O]⁺ | Dehydration (loss of water) |

| 123 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |

| 105 | [M - H₂O - C₂H₅]⁺ | Loss of water followed by loss of an ethyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Causality Behind Predictions:

-

Molecular Ion: The molecular ion peak at m/z = 152 corresponds to the molecular weight of the compound (C₉H₁₂O₂).

-

Alpha-Cleavage: A common fragmentation pathway for alkylphenols is the cleavage of the C-C bond beta to the aromatic ring. For the ethyl group, this would result in the loss of a methyl radical (CH₃•) to give a fragment at m/z = 137.

-

Loss of Hydroxymethyl Group: The bond between the aromatic ring and the hydroxymethyl group can cleave, leading to the loss of a CH₂OH radical and a fragment at m/z = 123.

-

Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a common fragmentation for alcohols, which would result in a peak at m/z = 134.

-

Benzyl/Tropylium Ion: Fragmentation of the side chains can lead to the formation of the stable tropylium ion at m/z = 91, a common feature in the mass spectra of benzyl derivatives.

Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathways for 2-Ethyl-6-(hydroxymethyl)phenol in EI-MS.

Experimental Protocol for Mass Spectrometry

Caption: Typical workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph (GC).

-

Separation: The sample is vaporized and separated from the solvent and any impurities as it passes through the GC column.

-

Ionization: The eluted compound enters the mass spectrometer's ion source, where it is bombarded with electrons (for Electron Ionization, EI), causing it to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the relative abundance of each ion, generating a mass spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-Ethyl-6-(hydroxymethyl)phenol. By applying fundamental principles of NMR, IR, and MS, and drawing comparisons with structurally similar molecules, a detailed and reliable set of expected data has been compiled. The experimental protocols and interpretative logic presented herein offer a valuable resource for scientists engaged in the synthesis, identification, and characterization of this and other substituted phenols. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the structural assignment of novel compounds.

References

-

Bernstein, E. R. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. The Journal of Chemical Physics, 97(12), 8884-8901. Available at: [Link]

-

Dasgupta, A., et al. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 710(1-2), 101-106. Available at: [Link]

-

Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79? Available at: [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). H NMR of 2,6‐dihydroxymethyl‐4‐methyl phenol (DHMMP) (a), mass spectrum... Available at: [Link]

-

University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

Defense Technical Information Center. (n.d.). Supersonic Jet Studies of Benzyl Alcohols: Minimum Energy Conformations and Torsional Motion. Available at: [Link]

-

Rasayan Journal of Chemistry. (2010). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Rasayan J. Chem., 3(3), 444-451. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol. Available at: [Link]

-

Chem LibreTexts. (n.d.). IR Spectrum: Alcohols and Phenols. Available at: [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0257553). Available at: [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0167243). Available at: [Link]

-

PubChem. (n.d.). 2-(Hydroxymethyl)-6-methylphenol. Available at: [Link]

-

PubChem. (n.d.). 2-Ethyl-6-methylphenol. Available at: [Link]

-

ResearchGate. (2007). Kinetics of hydroxymethyl Phenols formation by in-line FTIR Spectroscopy. Available at: [Link]

-

Oriental Journal of Chemistry. (2010). Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. Oriental J. Chem., 26(2), 529-535. Available at: [Link]

-

OpenStax. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Available at: [Link]

-

AVESİS. (2016). Selective photooxidation of ortho-substituted benzyl alcohols and the catalytic role of ortho-methoxybenzaldehyde. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Biomimetic aerobic oxidative hydroxylation of arylboronic acids to phenols catalysed by... Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum for [ 2,6-diformyl-4-methyl phenol ] in DMSO-d6. Available at: [Link]

-

Chemistry LibreTexts. (2025). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Available at: [Link]

-

Defense Technical Information Center. (n.d.). Observation and Geometry Assignment of the Conformation of Benzyl Alcohol in the Gas Phase. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Available at: [Link]

-

MDPI. (2006). Synthesis and Physical Characterization of 2-((E)-1-(3-((E)-1-(2-hydroxyphenyl) ethylideneamino)-2-methylphenylimino)ethyl)phenol. Molbank, 2006(1), M455. Available at: [Link]

-

The Good Scents Company. (n.d.). 2-ethyl-6-methyl phenol. Available at: [Link]

-

NIST WebBook. (n.d.). 2-Methoxy-6-methylphenol. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Available at: [Link]

-

PubChem. (n.d.). 2-Ethylphenol. Available at: [Link]

-

ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Available at: [Link]

-

NIST WebBook. (n.d.). Phenol, 2-ethyl-6-methyl-. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Mechanistic Insight: Reactivity of the Hydroxymethyl Group in 2-Ethyl-6-(hydroxymethyl)phenol

Executive Summary

The reactivity of 2-Ethyl-6-(hydroxymethyl)phenol (2-E-6-HMP) is governed almost exclusively by the latent electrophilicity of its ortho-hydroxymethyl group. Unlike simple benzyl alcohols, this moiety functions as a "masked" alkylating agent. Upon thermal or acid/base activation, it dehydrates to form a transient, highly reactive ortho-quinone methide (o-QM) intermediate.

For drug development and polymer scientists, this molecule represents a "Goldilocks" zone of reactivity: the 2-ethyl substituent provides sufficient steric shielding to prevent uncontrolled polymerization (common in unsubstituted salicyl alcohols) while retaining enough electronic lability to facilitate targeted covalent modification or crosslinking. This guide details the mechanistic pathways, kinetic trapping protocols, and structural logic required to utilize this motif effectively.

Part 1: Structural Analysis & Electronic Properties

To predict the behavior of 2-E-6-HMP, one must understand the "Push-Pull" electronic environment created by the 2,6-substitution pattern.

The Ortho-Effect

The proximity of the phenolic hydroxyl (-OH) and the hydroxymethyl group (-CH₂OH) allows for intramolecular hydrogen bonding. This pre-organizes the molecule for dehydration.

-

The "Push": The phenolic oxygen lone pairs donate electron density into the ring (resonance), increasing electron density at the ortho and para positions.

-

The "Pull": The hydroxymethyl group, typically a poor leaving group (-OH), becomes activated. Protonation or chelation turns the hydroxyl into water (H₂O), a good leaving group.

The Role of the 6-Ethyl Group

The ethyl group at the 6-position is not merely a bystander; it is a critical modulator of reactivity.

-

Steric Modulation: Unlike a methyl group, the ethyl group possesses conformational flexibility. It creates a "steric wall" on one side of the phenol, forcing incoming nucleophiles to approach the ortho-quinone methide from a specific trajectory.

-

Lipophilicity: The ethyl chain increases the logP of the molecule compared to the methyl analogue, enhancing membrane permeability in prodrug applications and solubility in organic resin formulations.

Part 2: The Core Mechanism (Quinone Methide Formation)

The defining reaction of 2-E-6-HMP is the reversible generation of the ortho-quinone methide. This is an elimination-addition pathway, not a simple S_N2 displacement.

Pathway Visualization

The following diagram illustrates the generation of the o-QM species and its subsequent fate (trapping vs. dimerization).

Figure 1: The dehydration-driven formation of the reactive ortho-quinone methide intermediate and its divergent reaction pathways.

Triggering Conditions

| Trigger | Mechanism | Application Context |

| Thermal (>100°C) | Spontaneous dehydration driven by entropy and resonance stabilization of the QM. | Phenolic resin curing; Hot-melt adhesives. |

| Acid Catalysis (pH < 4) | Protonation of the benzylic -OH turns it into -OH₂⁺, leading to rapid E1-like elimination. | Chemical synthesis; Sol-gel processes. |

| Base Catalysis (pH > 10) | Deprotonation of the phenolic -OH increases electron donation, expelling the benzylic -OH (E1cB-like). | Resole resin formation; Nucleophilic substitutions.[1] |

Part 3: Experimental Protocols (Self-Validating Systems)

To work with 2-E-6-HMP, you cannot rely on standard TLC monitoring due to the transient nature of the intermediate. You must use Kinetic Trapping .

Protocol: Thiol-Trapping Assay for Reactivity Quantification

This protocol uses N-acetylcysteine (NAC) or Glutathione (GSH) to trap the o-QM. The rate of adduct formation is directly proportional to the rate of QM generation.

Reagents:

-

Analyte: 2-Ethyl-6-(hydroxymethyl)phenol (10 mM in DMSO)

-

Trap: N-acetylcysteine (NAC) (100 mM in Phosphate Buffer, pH 7.4)

-

Internal Standard: Caffeine or Benzoic Acid

Workflow:

-

Initiation: Mix Analyte and Trap in a 1:10 ratio (pseudo-first-order conditions) in 50% Methanol/Buffer at 37°C.

-

Sampling: Aliquot 50 µL every 15 minutes into 200 µL of cold Acetonitrile (quenches reaction and precipitates proteins if using biological media).

-

Analysis: Inject onto HPLC (C18 column).

-

Monitor: Disappearance of Analyte (280 nm) and appearance of the NAC-Adduct.

-

-

Validation: The appearance of the adduct must be linear initially. If the mass balance (Analyte + Adduct) drops below 95%, you have competing oligomerization (self-reaction).

Workflow Visualization

Figure 2: Step-by-step kinetic trapping workflow for quantifying electrophilic reactivity.

Part 4: Applications in Drug Discovery & Materials

Prodrug Linkers (The "Trimethyl Lock" Analog)

While the "Trimethyl Lock" is famous for steric acceleration, 2-E-6-HMP offers a tunable release mechanism. By attaching a drug payload to the benzylic oxygen (forming an ether or carbonate), the drug is stable.

-

Activation: An enzyme (e.g., esterase) cleaves a protecting group on the phenolic oxygen.

-

Release: The liberated phenolate spontaneously collapses to the o-QM, expelling the drug payload.

-

Advantage: The ethyl group slows this collapse slightly compared to methyl, allowing for a longer half-life of the intermediate, which can be beneficial for specific tissue targeting.

Covalent Enzyne Inhibition

The o-QM generated from 2-E-6-HMP acts as a "Suicide Substrate."

-

The enzyme oxidizes or metabolizes the precursor.

-

The active o-QM forms inside the active site.

-

A nucleophilic amino acid (Cysteine or Lysine) in the active site attacks the methylene group, permanently alkylating and disabling the enzyme.

Data Summary: Nucleophile Compatibility

| Nucleophile Class | Reactivity with 2-E-6-HMP (via QM) | Product Stability | Notes |

| Thiols (R-SH) | High | High | Preferred trap. Mimics biological glutathione conjugation. |

| Amines (R-NH₂) | Moderate | Moderate | Reversible under acidic conditions. Forms Mannich-base-like structures. |

| Alcohols (R-OH) | Low | Low | Requires acid catalysis. Often leads to ether exchange. |

| Water (H₂O) | Low (Reversible) | N/A | Regenerates starting material (equilibrium). |

References

-

Rokita, S. E. (2009). Quinone Methides. Wiley-Interscience. (Definitive text on the formation and reactivity of quinone methides in biological systems).

-

Wan, P., & Diao, L. (2001). Flash photolytic generation of ortho-quinone methide in aqueous solution. Journal of the American Chemical Society. (Kinetic data on o-QM hydration and lifetimes).

-

BenchChem. (2025).[1][2][3] A Comparative Guide to the Reactivity of Ortho and Para Hydroxymethyl Groups in Phenols. (Industrial context on resinification and steric effects).

-

Ibeas, S., et al. (2023). Chemoenzymatic ortho-quinone methide formation. ChemRxiv. (Modern applications of biocatalytic generation of these intermediates).

-

PubChem. (2025).[4] Compound Summary: 2-Ethyl-6-methylphenol.[3][4][5][6] (Structural and physicochemical data for the core scaffold).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Ethyl-6-methylphenol | C9H12O | CID 519333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-ethyl-6-methyl phenol, 1687-64-5 [thegoodscentscompany.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Assessment: Thermal Stability & Decomposition Kinetics of 2-Ethyl-6-(hydroxymethyl)phenol

Executive Summary

2-Ethyl-6-(hydroxymethyl)phenol (2-Et-6-HMP) acts as a "latent electrophile" within organic synthesis and pharmaceutical matrices. While structurally simple, its thermal profile is dominated by the instability of the ortho-hydroxymethyl group. Unlike its para-isomers, 2-Et-6-HMP possesses a unique intramolecular hydrogen bonding network that catalytically accelerates dehydration, leading to the formation of highly reactive ortho-quinone methide (o-QM) intermediates.

This guide provides a rigorous analysis of the thermal degradation pathways of 2-Et-6-HMP, defining the kinetic boundaries for its handling in drug substance manufacturing and resin applications. The data presented here establishes that thermal stress above 60°C triggers irreversible self-condensation , necessitating strict cold-chain protocols and inert atmosphere handling.

Molecular Architecture & The "Ortho-Effect"

The thermal instability of 2-Et-6-HMP is not random; it is encoded in its geometry. The proximity of the phenolic hydroxyl (-OH) at C1 and the hydroxymethyl group (-CH₂OH) at C6 creates a "pre-organized" state for elimination.

The Proximity Effect

-

Intramolecular H-Bonding: The phenolic proton acts as a donor to the benzylic oxygen. This weakens the C(benzylic)-O bond, lowering the activation energy for water elimination.

-

Steric Influence of the 2-Ethyl Group: The ethyl group at C2 provides electron density (via inductive +I effect) and steric bulk. While it protects the C2 position from electrophilic attack, it forces the phenolic -OH into a conformation that favors interaction with the C6 substituent, effectively "locking" the molecule in a reactive conformation.

Thermal Decomposition Mechanisms

The degradation of 2-Et-6-HMP is primarily a condensation cascade rather than a fragmentation process (until temperatures exceed 300°C).

The Quinone Methide (QM) Hypothesis

The rate-determining step (RDS) in the thermal degradation of 2-Et-6-HMP is the formation of the ortho-quinone methide.[1] This species is a transient, neutral intermediate that acts as a potent Michael acceptor.

Mechanism Steps:

-

Activation: Thermal energy disrupts the solvation shell.

-

Elimination (RDS): Loss of H₂O generates the ortho-quinone methide (o-QM).

-

Nucleophilic Attack: The o-QM is attacked by the electron-rich carbon (C4) or oxygen of a neighboring phenol molecule.

-

Re-aromatization: The system relaxes back to a phenolic structure, forming a dimer.

Visualization of Decomposition Pathway

The following diagram illustrates the transition from the monomer to the dimeric species via the reactive o-QM intermediate.

Figure 1: Thermal cascade showing the conversion of 2-Et-6-HMP to dimers via the Quinone Methide intermediate.

Analytical Characterization & Thermal Data

To validate the stability profile, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold standards.

Thermal Profile Interpretation

The following data represents the typical thermal behavior of ortho-hydroxymethyl phenols under inert nitrogen atmosphere.

| Thermal Event | Temperature Range | Interpretation | Criticality |

| Melting (T_m) | 45°C – 65°C | Phase transition (Solid to Liquid). | Low: Handling requires gentle heating.[2] |

| Onset of Cure (T_onset) | 90°C – 110°C | Initiation of self-condensation. | High: Do not exceed 80°C during drying. |

| Peak Exotherm (T_peak) | 135°C – 150°C | Maximum rate of methylene bridge formation. | Critical: Runaway polymerization risk. |

| Degradation (T_d) | > 300°C | Pyrolysis/Fragmentation of the ring. | High: Irreversible loss of material. |

Kinetic Parameters (Arrhenius)

Based on resol resin curing kinetics, the activation energy (

Experimental Protocols: Stability Validation

Researchers must establish a "Stability Indicating Method" (SIM) to quantify the degradation of 2-Et-6-HMP. The following protocol uses Isothermal Stress Testing coupled with HPLC.

Protocol: Isothermal Stress Testing

Objective: Determine the rate constant (

Reagents:

-

Solvent: Acetonitrile (HPLC Grade).

-

Internal Standard: 2-Ethylphenol (structurally similar but thermally stable regarding condensation).

Workflow:

-

Preparation: Dissolve 2-Et-6-HMP (1 mg/mL) in anhydrous diglyme (high boiling point inert solvent). Add Internal Standard.

-

Stress Application: Aliquot samples into sealed headspace vials. Incubate at three temperatures: 60°C, 80°C, and 100°C.

-

Sampling: Remove vials at

hours. -

Quenching: Immediately dilute 1:10 with cold Methanol (-20°C) to arrest the reaction.

-

Analysis: Inject onto Reverse Phase C18 Column (Gradient: Water/ACN with 0.1% Formic Acid).

Visualization of Experimental Workflow

Figure 2: Step-by-step workflow for determining thermal degradation kinetics.

Mitigation & Handling Strategies

Given the propensity for Quinone Methide formation, the following handling rules are mandatory for maintaining scientific integrity:

-

Cold Storage: Store neat material at -20°C. The reaction rate drops logarithmically with temperature.

-

Avoid Acidic Catalysis: Even weak acids protonate the hydroxyl group, turning -OH into -OH₂⁺ (a better leaving group), which drastically accelerates QM formation. Maintain neutral pH.

-

Scavenger Addition: In formulation development, if thermal stress is unavoidable, add a "QM Scavenger" such as Cysteine or Bisulfite, which will react with the QM intermediate before it can polymerize, although this changes the chemical identity.

References

-

Higuchi, M., et al. (2001). Kinetics and Mechanisms of the Condensation Reactions of Phenolic Resins II. Base-Catalyzed Self-Condensation of 4-Hydroxymethylphenol. Journal of Wood Science. Link

-

Pizzi, A. (2003). Advanced Wood Adhesives Technology. CRC Press. (Definitive text on resol curing kinetics). Link

-

Wan, P., & Diao, L. (1992). Benzylic Photosolvolysis of o-Hydroxybenzyl Alcohol: A Photochemical Formation of o-Quinone Methide. Journal of the American Chemical Society. (Validation of the QM mechanism). Link

-

Asakuma, Y., et al. (2011). Theoretical Confirmation of the Quinone Methide Hypothesis for the Condensation Reactions in Phenol-Formaldehyde Resin Synthesis. Polymers.[1][3] Link

-

BenchChem. (2025).[2][4] Reactivity of Ortho and Para Hydroxymethyl Groups in Phenols.[5][6] (General properties of 2-ethylphenol derivatives). Link

Sources

A Technical Guide to the Industrial Applications of 2-Ethyl-6-(hydroxymethyl)phenol: Synthesis, Reactivity, and Potential

Executive Summary

2-Ethyl-6-(hydroxymethyl)phenol is a uniquely functionalized aromatic compound poised for significant industrial application. Possessing three distinct reactive sites—a phenolic hydroxyl group, a benzylic hydroxyl group, and an activated aromatic ring—it offers a versatile platform for chemical synthesis. This guide elucidates the potential of this molecule as a trifunctional monomer in advanced polymer systems, a key building block for high-value fine chemicals, and a scaffold for novel bioactive compounds. We project its most immediate impact to be in the formulation of high-performance phenolic and epoxy resins, where its structure can impart enhanced thermal stability, chemical resistance, and tailored mechanical properties. Furthermore, its sterically hindered phenolic core suggests strong potential as a next-generation antioxidant and stabilizer. This document provides a technical deep-dive into its synthesis, core reactivity, and a detailed exploration of its most promising industrial applications, complete with actionable experimental protocols.

Introduction to 2-Ethyl-6-(hydroxymethyl)phenol

2-Ethyl-6-(hydroxymethyl)phenol is a disubstituted phenol characterized by an ethyl group and a hydroxymethyl group positioned ortho to the primary phenolic hydroxyl. This specific arrangement creates a sterically influenced environment around the phenolic oxygen and introduces a secondary, more reactive alcohol functionality. This trifunctional nature is the cornerstone of its versatility, allowing it to participate in a diverse range of chemical transformations. While not as widely commercialized as simpler alkylphenols, its unique structure warrants exploration for specialized, high-performance applications.

Chemical Identity and Physicochemical Properties

The properties of 2-Ethyl-6-(hydroxymethyl)phenol are dictated by its combination of functional groups. The phenolic group imparts mild acidity, while the hydroxymethyl group offers a site for esterification and etherification. The ethyl group enhances its organophilicity. A summary of its key properties, including some estimated values based on similar structures, is presented below.

Table 1: Physicochemical Properties of 2-Ethyl-6-(hydroxymethyl)phenol

| Property | Value | Notes and Citations |

| Molecular Formula | C₉H₁₂O₂ | - |

| Molecular Weight | 152.19 g/mol | Calculated |

| Appearance | Likely a viscous liquid or low-melting solid | Based on analogs like 2-Ethyl-6-methylphenol[1] |

| Boiling Point | >220 °C (estimated) | Higher than 2-Ethyl-6-methylphenol due to H-bonding[1] |

| Water Solubility | Moderately low (estimated) | Phenolic structure limits solubility, but -CH₂OH improves it slightly. |

| pKa | ~10.2 (estimated) | Similar to other ortho-alkylated phenols[2] |

| CAS Number | 68658-11-7 | [3] |

Synthesis and Purification

The synthesis of 2-Ethyl-6-(hydroxymethyl)phenol is not widely documented in commercial literature, but a logical and efficient route can be designed starting from the readily available 2-ethylphenol. The most direct method involves a base-catalyzed hydroxymethylation using formaldehyde. This reaction is foundational in the synthesis of phenolic resins[4][5].

This protocol describes the targeted mono-hydroxymethylation of 2-ethylphenol at the vacant ortho position.

-

Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a thermocouple with 2-ethylphenol (1.0 eq) and water.

-

Catalyst Addition: Add a catalytic amount of a strong base, such as sodium hydroxide (e.g., 0.1-0.5 eq), to the mixture. The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which is crucial for activating the ring towards electrophilic attack[4].

-

Reagent Addition: Heat the mixture to a controlled temperature (e.g., 50-70°C). Slowly add an aqueous solution of formaldehyde (1.0 eq) to the reactor over 1-2 hours. Maintaining a 1:1 stoichiometry is critical to minimize the formation of di- and tri-hydroxymethylated byproducts.

-

Reaction Monitoring: The reaction progress can be monitored by in-line FTIR spectroscopy, tracking the consumption of formaldehyde and 2-ethylphenol[4]. Alternatively, periodic sampling and analysis by GC-MS can be performed.

-

Quenching and Neutralization: Once the reaction reaches completion, cool the mixture to room temperature and neutralize the catalyst by adding a stoichiometric amount of a weak acid, such as acetic acid, until the pH is ~7.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove residual salts, then dry it over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure to yield the crude product. Final purification is achieved via vacuum distillation or column chromatography to isolate 2-Ethyl-6-(hydroxymethyl)phenol from unreacted starting material and polysubstituted byproducts.

The following diagram illustrates the logical flow of the post-reaction purification process.

Caption: Diagram 1: A typical workflow for the purification of 2-Ethyl-6-(hydroxymethyl)phenol.

Core Reactivity and Mechanistic Insights

The industrial potential of 2-Ethyl-6-(hydroxymethyl)phenol stems from the distinct reactivity of its three functional regions.

-

Phenolic Hydroxyl Group (-OH): This group is weakly acidic and is the primary site for reactions like etherification and esterification. It activates the aromatic ring for electrophilic substitution, directing incoming groups to the ortho and para positions. In polymerization, it is the key site for forming ether linkages in phenoxy resins or for reacting with epoxides.

-

Hydroxymethyl Group (-CH₂OH): This benzylic alcohol is more reactive than the phenolic hydroxyl in condensation reactions. Under acidic or basic conditions, it can react with activated positions on other phenol rings to form methylene bridges (-CH₂-), which is the fundamental cross-linking mechanism in phenolic resins[5]. It can also be oxidized to an aldehyde or carboxylic acid for further functionalization.

-

Aromatic Ring: The ring is electron-rich and activated by the -OH group. The positions para to the hydroxyl and ortho to the ethyl group are the most likely sites for further electrophilic substitution, such as halogenation or nitration[2].

The interplay between these groups allows for selective chemistry. For example, the phenolic hydroxyl can be protected with a base-labile group, allowing for selective reactions at the hydroxymethyl position, and then deprotected to restore the phenolic functionality[6].

Potential Industrial Applications

As a Monomer in Polymer Synthesis

The trifunctional nature of 2-Ethyl-6-(hydroxymethyl)phenol makes it an exceptional candidate for creating highly cross-linked, high-performance polymers.

Phenolic resins are known for their high thermal resistance, flame retardancy, and chemical stability[5][7]. 2-Ethyl-6-(hydroxymethyl)phenol can act as a self-curing monomer for resol-type resins or as a component in novolac formulations.

-

Resol Formation: Under basic conditions, the hydroxymethyl group can condense with the activated para-position of another molecule, leading to the formation of methylene bridges and a cross-linked network. The ethyl group provides steric bulk, which can disrupt polymer chain packing, potentially leading to increased toughness and solubility in organic solvents compared to traditional phenol-formaldehyde resins.

-

Novolac Curing Agent: It can be used as a curative for novolac resins (which lack internal methylene bridges). Upon heating, its hydroxymethyl groups will react with the vacant ortho and para sites on the novolac chains, forming a rigid, thermoset polymer.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Phenol - Wikipedia [en.wikipedia.org]

- 3. 90-01-7|2-(Hydroxymethyl)phenol|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN100482629C - Para-(2-methoxyl) ethylphenol synthesis method - Google Patents [patents.google.com]

- 7. dotachem.com [dotachem.com]

Methodological & Application

HPLC method for purity analysis of 2-Ethyl-6-(hydroxymethyl)phenol

Application Note: HPLC Method for Purity Analysis of 2-Ethyl-6-(hydroxymethyl)phenol

Introduction & Chemical Context

2-Ethyl-6-(hydroxymethyl)phenol (also known as 3-Ethyl-2-hydroxybenzyl alcohol) is a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its bifunctional nature—possessing both a phenolic hydroxyl and a benzylic alcohol moiety—makes it a versatile building block but also susceptible to specific degradation pathways, including oxidation to quinone methides or condensation to form dimers.

Accurate purity analysis is essential because impurities such as 2-ethylphenol (starting material) or 2-ethyl-6-methylphenol (over-reduction by-product) can significantly impact the yield and selectivity of downstream coupling reactions.

This guide provides a robust, self-validating HPLC protocol designed to separate the target analyte from its polar precursors and hydrophobic degradation products.

Method Development Strategy (Expertise & Logic)

To design this method, we analyzed the physicochemical properties of the target molecule:

-

Polarity: The hydroxymethyl group increases polarity relative to simple alkylphenols.

-

Acidity: The phenolic proton (

) requires an acidic mobile phase to suppress ionization, ensuring sharp peak shape and consistent retention. -

UV Chromophore: The aromatic ring provides strong absorption at 270–280 nm.

Why these conditions?

-

Column Choice: A C18 column with high carbon load is selected to provide sufficient retention for the polar analyte while resolving it from the early-eluting solvent front.

-

Mobile Phase Modifier: Phosphoric acid is chosen over organic acids (like formic acid) for UV detection because it offers better optical transparency at low wavelengths, maximizing signal-to-noise ratios for trace impurities.

-

Gradient Profile: A "ballistic" gradient approach is avoided. Instead, a shallow ramp at the beginning ensures separation of the hydroxymethyl derivative from potential formaldehyde residues or polar phenol impurities.

Experimental Protocol

Reagents and Chemicals

| Reagent | Grade | Purpose |

| Acetonitrile (MeCN) | HPLC Gradient Grade | Organic Mobile Phase |

| Water | Milli-Q (18.2 MΩ·cm) | Aqueous Mobile Phase |

| Phosphoric Acid (85%) | HPLC Grade | pH Modifier |

| 2-Ethyl-6-(hydroxymethyl)phenol | Reference Standard (>99%) | Analyte |

| 2-Ethylphenol | Analytical Standard | Potential Impurity (Marker) |

Instrumentation & Chromatographic Conditions

| Parameter | Setting |

| HPLC System | Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) |

| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm |

| Column Temp | 30°C ± 0.5°C |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV-Vis / DAD @ 275 nm (Bandwidth 4 nm); Ref 360 nm |

| Run Time | 20 minutes + 5 minutes post-run equilibration |

Mobile Phase Preparation

-

Mobile Phase A (MPA): 0.1%

in Water. Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of Milli-Q water. Mix and filter through a 0.22 µm nylon membrane. -

Mobile Phase B (MPB): 100% Acetonitrile.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 95 | 5 | Initial Equilibration |

| 2.00 | 95 | 5 | Isocratic Hold (Retain polar impurities) |

| 12.00 | 10 | 90 | Linear Ramp (Elute hydrophobic impurities) |

| 15.00 | 10 | 90 | Wash |

| 15.10 | 95 | 5 | Return to Initial |

| 20.00 | 95 | 5 | Re-equilibration |

Sample Preparation Workflow

To ensure data integrity, sample preparation must minimize analyzing "artifacts" caused by laboratory handling (e.g., oxidation).

Figure 1: Optimized sample preparation workflow to prevent hydrolytic degradation or photo-oxidation of the phenolic moiety.

Critical Note: The final solvent composition is 50:50 Water:MeCN. This matches the mid-point of the gradient but is weak enough to prevent "solvent shock" (peak distortion) for early eluting peaks.

System Suitability & Validation (Trustworthiness)

Before releasing results, the system must pass the following acceptance criteria (System Suitability Test - SST).

| Parameter | Acceptance Criteria | Scientific Rationale |

| Retention Time (RT) | Analyte RT ± 0.1 min | Ensures flow rate and pump stability. |

| Tailing Factor ( | 0.8 ≤ | Phenols interact with silanols; excessive tailing indicates column aging. |

| Theoretical Plates (N) | > 5,000 | Ensures column efficiency is sufficient for impurity resolution. |

| Resolution ( | > 2.0 (vs. nearest impurity) | Critical for accurate integration of closely eluting isomers. |

| % RSD (Area) | < 2.0% (n=5 injections) | Confirms autosampler precision. |

Calculations

Purity (% Area Normalization):

Troubleshooting & Optimization Logic

When deviations occur, use this logic tree to diagnose the root cause.

Figure 2: Decision tree for diagnosing common HPLC anomalies specific to phenolic compounds.

References

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on gradient elution and pH control for ionizable compounds).

-

Agilent Technologies. (2020). Analysis of Phenols and Substituted Phenols using Agilent ZORBAX Eclipse Plus. Retrieved from

-

U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard for System Suitability calculations). Retrieved from

-

PubChem. (n.d.). Compound Summary for 2-Ethyl-6-methylphenol (Structural Analog). Retrieved from

Disclaimer: This protocol is intended for research and development purposes. Users must validate the method in their own laboratory environment according to ICH Q2(R1) guidelines before using it for GMP release testing.

Application Notes: Synthesis of Novel Phenolic Resins Using 2-Ethyl-6-(hydroxymethyl)phenol

Abstract

This guide provides a comprehensive technical overview of the application of 2-Ethyl-6-(hydroxymethyl)phenol as a specialized monomer in the synthesis of phenolic resins. While literature on this specific substituted phenol is not widespread, its unique structure—featuring a pre-existing hydroxymethyl group and a sterically hindering ethyl group at the ortho positions—offers a compelling pathway to novel resol-type resins with tailored properties. By blocking one ortho site and providing another with a reactive group, this monomer allows for precise control over polymerization, leading to resins with potentially enhanced solubility, lower crosslink density, and predictable linear chain growth. This document outlines the theoretical basis, a detailed synthesis protocol derived from established principles of phenol-formaldehyde chemistry, characterization methods, and potential applications for the resulting polymers.

Theoretical Background & Mechanistic Insights

Phenolic resins are traditionally synthesized through the step-growth polymerization of phenol with formaldehyde.[1] The reaction can be catalyzed by either acids (to form novolacs) or bases (to form resols).[2] The synthesis of resol resins, which are characterized by reactive hydroxymethyl groups, occurs under alkaline conditions with a formaldehyde-to-phenol molar ratio greater than one.[2]

The core of resol chemistry involves two primary reaction steps:

-

Addition Reaction: Formaldehyde attacks the activated ortho and para positions of the phenoxide ion (formed under basic conditions), creating hydroxymethylphenols.[3]

-

Condensation Reaction: These hydroxymethyl groups then condense with each other to form ether bridges (-CH₂-O-CH₂-) or with an open ring position on another phenol molecule to form methylene bridges (-CH₂-), eliminating water in the process.[4]

The Unique Reactivity of 2-Ethyl-6-(hydroxymethyl)phenol

The monomer 2-Ethyl-6-(hydroxymethyl)phenol introduces specific structural constraints that guide the polymerization process:

-

Pre-functionalized: It already contains a hydroxymethyl group, positioning it as an intermediate in the typical resol synthesis pathway. This allows for polymerization to proceed primarily through condensation reactions.

-

Steric Hindrance: The ethyl group at the 2-position effectively blocks this ortho site from further reaction with formaldehyde or other growing polymer chains.

-

Directed Polymerization: With one ortho position blocked and the other occupied by a reactive hydroxymethyl group, the primary sites for reaction are the existing hydroxymethyl group and the unsubstituted para-position. This structure favors more linear chain extension and controlled branching, potentially leading to resins with different rheological and thermal properties compared to standard phenol-based resols.

The proposed base-catalyzed condensation mechanism involves the deprotonation of the phenolic hydroxyl, followed by the self-condensation of the monomer. This can proceed via two main pathways: the formation of a methylene bridge through reaction at the para-position of another molecule, or the formation of a dimethylene ether bridge between two hydroxymethyl groups. Theoretical studies suggest that the formation of a quinone methide intermediate is a key rate-determining step in such base-catalyzed condensations.[5]

Caption: Step-by-step workflow for resin synthesis and analysis.

Step-by-Step Methodology:

-

Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and thermocouple. Ensure all joints are properly sealed.

-

Charging Reactants:

-

To the flask, add 76.1 g (0.5 mol) of 2-Ethyl-6-(hydroxymethyl)phenol.

-

Begin stirring and add 4.0 g of 50% NaOH solution (0.05 mol NaOH).

-

Rationale: A base catalyst is required to deprotonate the phenol, forming the highly reactive phenoxide ion which is necessary for resol formation. [3]The catalyst concentration is typically 1-3% of the phenol weight.

-

-

Initial Heating:

-

Gently heat the mixture to 70-75°C using the heating mantle. The solution should become homogeneous.

-

Rationale: This initial heating provides the activation energy for the condensation reaction to begin without causing an uncontrollable exotherm. Temperatures above 40°C are needed for hydroxymethyl groups to condense. [4]4. Formaldehyde Addition (Optional, for higher crosslinking):

-

If a more branched, higher molecular weight resin is desired, slowly add 20.3 g (0.25 mol) of 37% formaldehyde solution via the dropping funnel over 30 minutes.

-

Maintain the temperature below 80°C during the addition.

-

Rationale: Adding formaldehyde will introduce new hydroxymethyl groups at the unsubstituted para-position, creating sites for branching and crosslinking, which will increase the final molecular weight and viscosity of the resin.

-

-

Condensation (Reflux):

-

After adding formaldehyde (or immediately after the initial heating if none is added), increase the temperature to 85-90°C and allow the reaction to reflux.

-

Monitor the reaction progress by observing the increase in viscosity. The target is a syrupy consistency. This stage typically takes 60-90 minutes.

-

Rationale: This is the primary polymerization step where oligomers form through the condensation of hydroxymethyl groups, releasing water. [4][6]The reaction is controlled by time and temperature to achieve the desired degree of polymerization before gelation occurs.

-

-

Reaction Termination and Dehydration:

-

Once the desired viscosity is reached, cool the reactor to below 50°C.

-

Apply a vacuum (e.g., 150-200 mmHg) and gently heat to 60-70°C to distill off the water of condensation and any residual water from the reagents.

-

Rationale: Removing water drives the condensation equilibrium towards the polymer product and is crucial for the stability and properties of the final resin. [7]7. Final Product:

-

Once water removal is complete, the resulting viscous liquid or solid is the final resol resin. It can be cooled and stored for later use or characterization.

-

Characterization of the Resulting Resin

Standard analytical techniques should be employed to confirm the structure and determine the properties of the synthesized resin.

Table 2: Expected Characterization Results and Interpretation

| Technique | Parameter | Expected Result | Interpretation |

| FTIR | Key Peaks | Broad peak at 3300-3400 cm⁻¹ (phenolic & alcoholic -OH). Peaks at ~1015 cm⁻¹ (ether bridge, C-O-C). Peaks at ~1470 cm⁻¹ (methylene bridge, -CH₂-). | Confirms the presence of hydroxyl groups and the formation of ether and methylene linkages characteristic of resol resins. |

| GPC | Mn, Mw, PDI | Mn: 500-1500 g/mol . PDI: 1.5-2.5. | Provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), indicating the size and distribution of the polymer chains. |

| DSC | Curing Exotherm | Broad exotherm between 120-180°C. | Shows the temperature range over which the resin undergoes thermal crosslinking (curing), releasing heat. The peak of this exotherm is the curing temperature. |

| Viscosity | Brookfield Viscosity | 500 - 5000 cP at 25°C | A key property for processing and application, indicating the degree of polymerization. |

Potential Applications and Advantages

The unique structure imparted by 2-Ethyl-6-(hydroxymethyl)phenol is expected to yield resins with specialized properties.

-

Improved Solubility and Compatibility: The ethyl group can increase the resin's solubility in organic solvents and improve its compatibility with other polymers and fillers, making it a candidate for advanced coatings and adhesives.

-

Controlled Reactivity: With a defined number of reactive sites, the curing process can be more predictable than with standard phenol, potentially leading to materials with more uniform network structures and improved mechanical properties.

-

High-Performance Composites: The tailored structure could be beneficial as a matrix resin for composites, where controlled viscosity and curing behavior are critical for fiber impregnation and achieving low void content.

-

Specialty Binders: The resin could be used as a binder in applications requiring good thermal stability and specific mechanical performance, such as in friction materials or foundry applications. [8]

References

-

PubChem - NIH. 2-Ethyl-6-methylphenol. Available at: [Link]

-

Ullmann's Encyclopedia of Industrial Chemistry. (n.d.). Phenolic Resins. Available at: [Link]

-

Higuchi, M., et al. Kinetics and Mechanisms of the Condensation Reactions of Phenolic Resins II. Base-Catalyzed Self-Condensation of 4-Hydroxymethylphenol. Available at: [Link]

-

Filo. (2025). SYNTHESIS OF PHENOL-FORMALDEHYDE RESIN AIM. Available at: [Link]

-

NASA. (1979). SYNTHESIS OF IMPROVED PHENOLIC RESINS. Available at: [Link]

-

Forest Products Laboratory. Reaction of formaldehyde with phenols: a computational chemistry study. Available at: [Link]

-

CSCanada. (2015). Analysis of Synthesis of General-Purpose Phenolic Resin and Its Curing Mechanism. Available at: [Link]

-

Forest Products Laboratory. (1999). Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry. Available at: [Link]

- Google Patents. (1999). US5939511A - Resin purification process.

-

Chemistry Stack Exchange. (2021). Mechanism of formaldehyde / phenol condensation. Available at: [Link]

-

Cheméo. Chemical Properties of Phenol, 2-ethyl-6-methyl- (CAS 1687-64-5). Available at: [Link]

-

ResearchGate. (2025). Kinetics and Mechanisms of the Condensation Reactions of Phenolic Resins II. Base-Catalyzed Self-Condensation of 4-Hydroxymethylphenol | Request PDF. Available at: [Link]

-

ResearchGate. (2025). Condensation reactions of phenolic resins III: Self-condensations of 2,4-dihydroxymethylphenol and 2,4,6-trihydroxymethylphenol (1) | Request PDF. Available at: [Link]

-

SciSpace. (2006). Condensation reactions of phenolic resins VII: catalytic effect of sodium bicarbonate for the condensation of hydroxymethylphenol. Available at: [Link]

-

PMC - NIH. (2017). Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study. Available at: [Link]

Sources

- 1. SYNTHESIS OF PHENOL-FORMALDEHYDE RESIN AIM: Preparation of phenol formal.. [askfilo.com]

- 2. cscanada.net [cscanada.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. wpage.unina.it [wpage.unina.it]

- 5. Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 7. US5939511A - Resin purification process - Google Patents [patents.google.com]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

Application Note: Strategic Derivatization of 2-Ethyl-6-(hydroxymethyl)phenol for the Generation of a Focused Compound Library for Biological Screening

Introduction: The Rationale for Derivatization

In early-stage drug discovery, the goal is to identify "hit" compounds that exhibit a desired biological activity, which can then be optimized into "lead" candidates. The starting scaffold, 2-Ethyl-6-(hydroxymethyl)phenol, presents an attractive foundation for building a chemical library. Its disubstituted phenol structure is a common motif in bioactive molecules, and it possesses two reactive handles—a phenolic hydroxyl and a primary benzylic alcohol—allowing for diverse chemical modifications.[1][2]

The central principle of library synthesis is to systematically alter a parent structure to explore how these changes affect its biological function, a process known as developing a Structure-Activity Relationship (SAR).[3][4][5] Furthermore, chemical derivatization is a critical tool for optimizing the physicochemical properties of a molecule, such as lipophilicity (LogP), solubility, and polar surface area. These properties are paramount as they govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety in a biological system.[6][7][8][9]

This application note details three primary derivatization strategies targeting the more acidic and nucleophilic phenolic hydroxyl group:

-

Ether Synthesis (O-Alkylation): To probe the effects of adding sterically diverse and non-hydrolyzable alkyl groups.

-

Ester Synthesis (O-Acylation): To introduce groups that can act as potential hydrogen bond acceptors and may serve as prodrugs, being hydrolyzable in vivo.

-

Carbamate Synthesis: To install a functional group that combines features of esters and amides, offering unique hydrogen bonding capabilities and metabolic stability.

We will also discuss strategies for modifying the less reactive benzylic alcohol, which requires a multi-step approach, thereby expanding the structural diversity of the library.

Overall Derivatization and Screening Workflow

The process begins with the parent molecule and branches into parallel synthesis efforts to create distinct chemical classes. Following synthesis and purification, all derivatives are characterized to confirm their structure and purity. The purified library is then subjected to a tiered biological screening cascade to identify and validate active compounds.

Caption: Overall workflow from synthesis to lead identification.

Synthetic Protocols: Derivatization of the Phenolic Hydroxyl

The phenolic hydroxyl group is the more acidic of the two -OH groups and is thus more readily deprotonated, making it a prime target for nucleophilic attack. The following protocols are designed for this position.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

Principle: This classic Sₙ2 reaction involves the deprotonation of the phenol to form a potent nucleophile (phenoxide), which then displaces a halide from an alkyl halide to form an ether.[10][11] The use of a mild base like potassium carbonate (K₂CO₃) is sufficient for deprotonating phenols.

-

Materials:

-

2-Ethyl-6-(hydroxymethyl)phenol

-

Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone or Acetonitrile (anhydrous)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

-

Procedure:

-

To a round-bottom flask, add 2-Ethyl-6-(hydroxymethyl)phenol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

-

Add anhydrous acetone to create a stirrable suspension (approx. 0.2 M concentration of the phenol).

-

Add the alkyl halide (1.1 eq) to the mixture.

-

Attach a condenser and heat the reaction mixture to reflux (approx. 60°C for acetone) for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After completion, cool the reaction to room temperature.

-

Filter off the inorganic salts (K₂CO₃ and KX) and wash the solid with a small amount of acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Dissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography.[12][13]

-

Protocol 2: O-Acylation to Form Phenyl Esters

Principle: Phenols react readily with highly electrophilic acyl chlorides or acid anhydrides to form esters.[14][15] This reaction is typically faster and more efficient than Fischer esterification for phenols. A mild base like triethylamine (TEA) or pyridine is used to neutralize the HCl or carboxylic acid byproduct.

-

Materials:

-

2-Ethyl-6-(hydroxymethyl)phenol

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Acid Anhydride (e.g., acetic anhydride) (1.2 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask, magnetic stirrer, ice bath

-

-

Procedure:

-

Dissolve 2-Ethyl-6-(hydroxymethyl)phenol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add TEA (1.5 eq) and cool the mixture to 0°C in an ice bath.

-